molecular formula C13H16N2O2S2 B2671011 3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 2097931-78-5

3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2671011
CAS No.: 2097931-78-5
M. Wt: 296.4
InChI Key: ISQZSFCQYFIXKO-UHFFFAOYSA-N
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Description

3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic urea-based compound designed for exploratory research in medicinal chemistry and drug discovery. Urea intermediates are recognized in synthetic chemistry as key gateways to complex nitrogen-containing heterocycles, which are privileged scaffolds in the development of pharmacologically active molecules . The molecular structure of this reagent incorporates two distinct thiophene rings, heterocyclic motifs known for conferring significant electronic and biophysical properties, which can be leveraged in the design of compounds for investigating protein-ligand interactions . Its potential research applications are broad, spanning early-stage investigations in oncology, infectious diseases, and epigenetic modulation, where urea and heterocyclic derivatives have shown considerable utility . The presence of the hydroxyethyl linker and dual thiophene rings suggests this compound may serve as a valuable intermediate for further structural diversification or as a core scaffold for building chemical libraries in structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

1-ethyl-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-2-14-12(16)15-9-13(17,10-5-7-18-8-10)11-4-3-6-19-11/h3-8,17H,2,9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQZSFCQYFIXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea demonstrate activity against various bacterial strains. The presence of the thiophene ring enhances the lipophilicity and biological activity of these compounds, making them promising candidates for antibiotic development .

Antioxidant Properties
Compounds containing thiophene moieties have been investigated for their antioxidant capabilities. A study on related thiophene derivatives revealed their ability to scavenge free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Case Study: Anti-Trypanosomal Activity
A significant case study demonstrated that urea derivatives, including those structurally related to this compound, achieved high efficacy in treating murine models of human African trypanosomiasis. The compound exhibited a complete cure rate in both early and late-stage infections, highlighting its potential as a lead compound for further drug development .

Materials Science Applications

Hydration Maintenance in Polymers
The incorporation of hydroxyalkyl ureas into polymer formulations has been shown to enhance moisture retention. This property is particularly beneficial in creating hydrating gels and creams used in cosmetics and personal care products. The addition of such compounds can improve the stability and performance of these formulations without compromising their physical properties .

Case Study: Aqueous Polymer Compositions
In a study focusing on aqueous-based polymer compositions, the inclusion of hydroxyalkyl ureas led to improved hydration levels and freeze-thaw stability. This finding suggests that compounds like this compound could be valuable in developing advanced materials for various applications, including coatings and adhesives .

Agricultural Chemistry Applications

Pesticide Formulations
The unique chemical structure of this compound allows it to be utilized in pesticide formulations, enhancing their effectiveness through improved delivery systems. Its ability to maintain moisture can also aid in the stability of pesticide emulsions, ensuring better performance under varying environmental conditions .

Case Study: Seed Coating Stability
Research has indicated that hydroxyalkyl ureas can significantly improve the freeze-thaw stability of seed coatings. This application is critical for protecting seeds during adverse weather conditions, thereby improving germination rates and crop yields .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial agentsSignificant activity against bacterial strains
AntioxidantsEffective free radical scavengers
Anti-trypanosomal activityComplete cures in murine models
Materials ScienceHydration maintenance in polymersEnhanced moisture retention
Aqueous polymer compositionsImproved stability and performance
Agricultural ChemistryPesticide formulationsEnhanced effectiveness and stability
Seed coating stabilityImproved germination rates under adverse conditions

Mechanism of Action

The mechanism of action of 3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Substituents

The compound’s unique substitution pattern distinguishes it from other urea/thiourea derivatives. Key structural analogs include:

Compound Name Substituents Key Features Reference
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-benzoyl urea Benzoyl, tetrahydrobenzo[b]thiophene Fused thiophene ring; higher lipophilicity
2-(Thiophen-3-yl)-1,3-dioxolane Dioxolane, thiophen-3-yl Electron-withdrawing groups; planar structure
(2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one Nitrophenyl, dimethylthiophene Extended conjugation; crystallographic data

Key Differences :

  • Substituent Diversity : Unlike analogs with single thiophenyl groups (e.g., ), the target compound’s dual thiophenyl substitution may enhance π-π stacking interactions and alter solubility .

Key Insights :

  • Urease Inhibition : The target compound’s thiophenyl groups may mimic aryl-binding motifs in enzyme active sites, similar to thiourea derivatives in . However, the hydroxyethyl group could sterically hinder binding compared to smaller substituents.
  • Antioxidant Potential: The dual thiophenyl system may enhance radical stabilization, though direct comparisons require experimental validation .
Electronic and Physicochemical Properties
  • Computational methods described in could quantify this effect.
  • Solubility : The hydroxy group may improve aqueous solubility relative to lipophilic analogs in , though the bulky thiophenyl groups could counterbalance this.

Biological Activity

3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Overview of Biological Activity

The compound falls under the category of thiourea derivatives, which are known for their varied biological properties. Thioureas have been reported to exhibit:

  • Antimicrobial Activity : Effective against a range of bacteria and fungi.
  • Anticancer Properties : Demonstrated selective toxicity towards various cancer cell lines.
  • Anti-inflammatory Effects : Potential in reducing inflammation markers in biological models.

Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is synthesized through the reaction of thiophene derivatives with isocyanates or isothiocyanates, followed by hydrolysis and purification steps. The structural formula can be represented as follows:

C13H15NO2S2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2\text{S}_2

Biological Activity Data

Activity Type Description References
AntimicrobialExhibits antibacterial activity against Gram-positive and Gram-negative bacteria. ,
AnticancerInhibitory effects on various cancer cell lines with IC50 values ranging from 15 μM to 28 μM. ,
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro.
AntifungalActive against common fungal strains, including Candida species. ,

Case Studies

  • Anticancer Activity :
    A study evaluated the anticancer properties of thiourea derivatives, including this compound. The compound showed selective cytotoxicity against breast cancer (T-47D) and lung cancer (EKVX) cell lines with GI50 values of approximately 25 μM and 21 μM, respectively. These results suggest that the compound could be a potential candidate for further development in cancer therapy .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of thiourea compounds. The study reported that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Mechanism :
    Research on the anti-inflammatory effects revealed that the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

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